Introduction: The Versatile Role of N-(4-Iodophenyl)acetamide in Modern Chemistry
Introduction: The Versatile Role of N-(4-Iodophenyl)acetamide in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Structure of N-(4-Iodophenyl)acetamide
N-(4-Iodophenyl)acetamide, also commonly known as 4-iodoacetanilide, is a halogenated aromatic amide that serves as a pivotal building block in various domains of chemical science. While structurally unassuming, its unique combination of an acetamide group and a para-positioned iodine atom imparts a versatile reactivity profile. This makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science.[1] For researchers and drug development professionals, a thorough understanding of its properties is not merely academic; it is the foundation for its strategic application in constructing novel molecular architectures with targeted functions. This guide provides a comprehensive technical overview of N-(4-Iodophenyl)acetamide, from its fundamental structure and spectroscopic signature to its synthesis, reactivity, and safe handling.
| Identifier | Value |
| IUPAC Name | N-(4-iodophenyl)acetamide[2] |
| Synonyms | 4-Iodoacetanilide, p-Iodoacetanilide[2][3][4] |
| CAS Number | 622-50-4[2][4] |
| Molecular Formula | C₈H₈INO[2][4] |
| Molecular Weight | 261.06 g/mol [2][3] |
| InChI Key | SIULLDWIXYYVCU-UHFFFAOYSA-N[2][4] |
| SMILES | CC(=O)NC1=CC=C(C=C1)I[2] |
Molecular and Crystal Structure: A Solid-State Perspective
The molecular architecture of N-(4-Iodophenyl)acetamide consists of an acetanilide core where an iodine atom is substituted at the para-position (position 4) of the phenyl ring. The presence of the amide linkage (-NH-C=O) introduces the capacity for hydrogen bonding, while the carbon-iodine bond is a key site for synthetic transformations.
Caption: 2D structure of N-(4-Iodophenyl)acetamide.
Crystallographic studies provide deeper insight into the solid-state conformation and intermolecular interactions. X-ray diffraction data reveals that N-(4-Iodophenyl)acetamide crystallizes in the monoclinic space group P 1 21/c 1.[2] The unit cell parameters are a = 9.5782 Å, b = 10.3047 Å, c = 9.4258 Å, with β = 109.285°.[2] This structural arrangement is heavily influenced by intermolecular N-H···O=C hydrogen bonds between the amide groups of adjacent molecules, forming chains or sheets that contribute to its high melting point and thermal stability.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions for synthesis, purification, and formulation.
| Property | Value | Source |
| Appearance | Bluish-grey to purple powder | [5] |
| Melting Point | 184 °C | [5] |
| Boiling Point | 310.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.8 ± 0.1 g/cm³ | [5] |
| Water Solubility | 182.7 mg/L at 25 °C (Low) | [5] |
| Octanol/Water Partition Coeff. (XLogP3) | 2.7 | [3][5] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2][5] |
The molecule's low water solubility and moderate LogP value indicate its lipophilic character, a common feature for drug candidates designed to cross cellular membranes. The high melting point is a direct consequence of its planar structure, high molecular weight, and the strong intermolecular hydrogen bonding in its crystal lattice.
Spectroscopic Characterization: A Multi-faceted Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of N-(4-Iodophenyl)acetamide. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system of characterization.
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy The ¹H NMR spectrum provides a map of the proton environments in the molecule. For a para-substituted ring, a characteristic pattern emerges.
-
Amide Proton (N-H): A broad singlet typically appearing downfield (δ ~8.0-10.0 ppm), with its chemical shift and broadness being highly dependent on solvent and concentration.
-
Aromatic Protons (C₆H₄): Two distinct signals, each integrating to 2H, appearing as doublets. This A₂B₂ pattern is characteristic of 1,4-disubstitution. The protons ortho to the electron-donating -NHCOCH₃ group will be more shielded (upfield) than the protons ortho to the iodine atom. A typical pattern would be two doublets around δ 7.3-7.7 ppm.[6]
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3H, typically found upfield around δ 2.1 ppm.[6]
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 168-170 ppm.
-
Aromatic Carbons: Four signals are expected due to molecular symmetry: one for the carbon bearing the iodine (C-I), one for the carbon bearing the amide group (C-N), and two for the remaining four CH carbons.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 24 ppm.
3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1670 cm⁻¹.[7]
-
N-H Bend / C-N Stretch (Amide II): A significant band around 1530-1580 cm⁻¹.[7]
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.
-
C-I Stretch: Found in the fingerprint region, typically below 600 cm⁻¹.
4. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z 261, corresponding to the molecular weight of the compound.[8]
-
Key Fragments: A characteristic fragment is often observed at m/z 219, resulting from the loss of the ketene molecule (CH₂=C=O) via McLafferty rearrangement or related processes.[8] Another significant peak appears at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[8]
Synthesis and Reactivity: A Chemist's Toolkit
Experimental Protocol: Synthesis of N-(4-Iodophenyl)acetamide
The most direct and reliable synthesis involves the N-acetylation of 4-iodoaniline. The acetamido group is introduced to protect the amine and to act as a moderate ortho-, para-director in any subsequent electrophilic aromatic substitution, although its primary utility lies in the reactivity of the C-I bond.
Objective: To synthesize N-(4-Iodophenyl)acetamide from 4-iodoaniline and acetic anhydride.
Materials:
-
4-Iodoaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Distilled Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-iodoaniline in a minimal amount of glacial acetic acid.
-
Acetylation: Slowly add acetic anhydride to the stirred solution. The reaction is mildly exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 30-45 minutes to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold distilled water while stirring vigorously. The product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove acetic acid and any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Causality Behind Choices:
-
Acetic Anhydride: A highly effective and readily available acetylating agent. Its byproduct, acetic acid, is easily removed.
-
Glacial Acetic Acid (Solvent): Ensures both reactants are soluble and provides a slightly acidic medium.
-
Recrystallization: A crucial step to remove impurities, yielding a product of high purity suitable for further use. The choice of ethanol/water allows for good solubility at high temperatures and poor solubility at low temperatures, which is ideal for crystallization.
Caption: Workflow for the synthesis of N-(4-Iodophenyl)acetamide.
Core Reactivity The synthetic utility of N-(4-Iodophenyl)acetamide stems from the reactivity of the iodine substituent. Aryl iodides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds. These include:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many of these catalytic cycles. This higher reactivity makes N-(4-Iodophenyl)acetamide a preferred building block over its bromo or chloro analogs.
Applications in Research and Drug Development
N-(4-Iodophenyl)acetamide is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in providing a robust scaffold that can be elaborated into more complex, biologically active molecules.[1]
-
Scaffold for Inhibitor Synthesis: The iodophenyl group can be a core component of enzyme inhibitors (e.g., kinase inhibitors, PARP inhibitors) where the iodine is replaced via cross-coupling to introduce other functionalities that bind to the target protein.
-
Precursor for Radiopharmaceuticals: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create radiolabeled tracers for diagnostic imaging (SPECT, PET) or targeted radiotherapy.
-
Materials Science: The molecule can be used in the synthesis of polymers and organic materials with specific electronic or optical properties, leveraging the heavy atom effect of iodine.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
GHS Hazard Information:
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling the compound.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation. Wash hands thoroughly after handling.[9][10]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9][10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Conclusion
N-(4-Iodophenyl)acetamide is a cornerstone reagent whose value is defined by its structural features and predictable reactivity. The para-oriented iodo group serves as a versatile chemical handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. A solid grasp of its physicochemical properties, spectroscopic fingerprints, and safe handling procedures empowers researchers to effectively and safely leverage this compound as a strategic tool in the design and synthesis of next-generation pharmaceuticals and advanced materials.
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Springer. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Retrieved from [Link]
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SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
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